Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that plays a significant role in peptide chemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), threonine (Thr), and a pseudoproline (Psi) residue modified with methyl groups. The incorporation of the pseudoproline enhances the stability and solubility of the peptide, making it a valuable tool in various scientific applications. The compound's CAS number is 168216-05-5, and it is classified as a dipeptide building block used in peptide synthesis and research .
The synthesis of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a solid resin support, facilitating the construction of peptides with high purity and yield.
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH has a complex structure that includes several functional groups contributing to its chemical behavior.
The compound's structural data can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular identity and purity.
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH can undergo several key chemical reactions:
The mechanism of action for Fmoc-Val-Thr(Psi(Me,Me)pro)-OH primarily revolves around its role in facilitating peptide synthesis. The Fmoc protecting group prevents premature reactions during synthesis, while the presence of the Psi(Me,Me)pro moiety introduces steric hindrance that can stabilize certain conformations of the resulting peptides. This stabilization is crucial for maintaining biological activity in synthesized peptides .
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH has diverse applications in scientific research:
The core innovation of Fmoc-Val-Thr(Ψ(Me,Me)pro)-OH lies in its oxazolidine ring system, which replaces Thr’s side-chain hydroxyl group and Nα-amino function with a rigid five-membered heterocycle. This structure mimics proline’s amide bond geometry, preferentially adopting a cis-conformation (85-90% cis) versus the typical trans-amide bonds in peptide backbones [2] [4]. The cis-amide bond introduces a pronounced structural kink (≈60° bend) that sterically impedes regular hydrogen-bonding patterns required for β-sheet formation [4] [8].
Functionally, this compound serves as a temporary conformational disruptor during SPPS. Incorporated as a dipeptide unit (Val-Thr(Ψ)), it occupies two positions in the growing chain. The Thr(Ψ(Me,Me)pro) residue remains stable under standard Fmoc deprotection conditions (20% piperidine/DMF) but undergoes acidolytic ring opening during final trifluoroacetic acid (TFA) cleavage, regenerating native Thr without residual modifications [4] [7]. The steric bulk of the dimethyloxazolidine ring necessitates its use as a preassembled dipeptide, as monomeric pseudoproline derivatives exhibit poor coupling efficiency due to steric hindrance and reduced nucleophilicity [2] [10].
Table 2: Structural Attributes of Pseudoproline vs. Natural Proline
Attribute | Fmoc-Val-Thr(Ψ(Me,Me)pro)-OH | Standard Proline |
---|---|---|
Backbone Conformation | Enforces cis-amide bond (85-90%) | Enforces cis (≈70%) |
Ring Stability | Acid-labile (cleaved by TFA) | Stable |
Side Chain | Regenerates Thr upon cleavage | Fixed proline residue |
Coupling Efficiency | Low as monomer; requires dipeptide form | Moderate to high |
Role in SPPS | Temporary aggregation disruptor | Permanent structural element |
The Ψ(Me,Me)pro motif delivers three empirically validated benefits that address critical limitations in Fmoc-SPPS:
Aggregation Suppression: By disrupting β-sheet networks, Fmoc-Val-Thr(Ψ(Me,Me)pro)-OH mitigates chain aggregation during synthesis. Studies report ≥10-fold yield improvements in historically problematic sequences. For instance, human amylin (37 residues)—a highly amyloidogenic peptide—was synthesized successfully only through strategic insertion of pseudoproline dipeptides, whereas conventional SPPS yielded negligible product [4] [8]. The dimethyloxazolidine ring’s hydrophobicity further enhances resin solvation, improving reagent penetration in crowded sequences [7] [10].
Enhanced Cyclization Efficiency: The cis-amide kink preorganizes linear precursors for head-to-tail macrocyclization. By positioning N- and C-termini in proximity, pseudoprolines accelerate cyclization kinetics and suppress oligomerization side reactions. In cyclic peptide syntheses (e.g., dendroamide A), pseudoproline incorporation increased cyclization yields by 30-50% compared to non-disrupted analogs [2] [4].
Racemization Suppression: Placement at C-terminal positions prevents base-induced epimerization during segment coupling. The oxazolidine nitrogen’s reduced nucleophilicity impedes oxazolone formation—a key racemization pathway—making pseudoprolines ideal for fragment condensations [4] [7].
Table 3: Performance Metrics in SPPS Applications
Application Context | Impact of Fmoc-Val-Thr(Ψ(Me,Me)pro)-OH | Reference |
---|---|---|
Long Peptide Synthesis | 10-fold yield increase in caveolin-1 (54-mer) vs standard SPPS | [4] |
Cyclization Reactions | 30-50% higher yields for head-to-tail cyclic peptides | [2] [4] |
Solubility Enhancement | 5-8x solubility in DMF/NMP for hydrophobic segments | [7] |
Aspartimide Prevention | Blocks base-catalyzed aspartimide formation in Asp-Xaa sequences | [7] |
Pseudoproline technology emerged in the mid-1990s as a solution to SPPS’s persistent "difficult sequence problem". Key milestones include:
Foundational Innovations (1995-1996): Mutter’s team pioneered Ser/Thr-derived oxazolidines as reversible "molecular hinges". Their landmark studies demonstrated that pseudoprolines could enforce cis-amide bonds and disrupt β-sheet propagation during SPPS [2] [9]. This work established Fmoc-SPPS compatibility and TFA-lability—properties critical for adoption in modern peptide laboratories [2].
Commercialization and Optimization (Early 2000s): Suppliers like Iris Biotech and Novabiochem introduced preformed pseudoproline dipeptides (e.g., Fmoc-Val-Thr(Ψ(Me,Me)pro)-OH), eliminating low-yielding in situ acylation steps [2] [10]. Empirical guidelines for placement (e.g., spacing every 5-6 residues, prioritizing hydrophobic segments) were codified through systematic studies [4] [7].
Modern Refinements (2010s-Present): Advanced applications now leverage Ψ(Me,Me)pro dipeptides for multidisciplinary challenges: protein domain synthesis (e.g., ribonucleotide reductase), glycopeptide assembly (e.g., erythropoietin fragments), and stapled peptides [4] [7]. High-purity (>99%) variants support GMP-compliant therapeutic peptide manufacturing [1] [10].
Table 4: Historical Development Timeline
Year | Development | Significance |
---|---|---|
1995 | Wöhr & Mutter report pseudoproline dipeptides | First oxazolidine-based SPPS building blocks |
1997 | Dumy et al. characterize cis-amide enforcement | Mechanistic understanding of backbone kinking |
2004 | White et al. demonstrate scale-up protocols | Enables industrial-scale adoption |
2010s | Commercial GMP-grade pseudoprolines available | Supports FDA-approved peptide therapeutics |
2021 | Senko et al. define scope/limitations | Guidelines for Cys-derived thiazolidines |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3